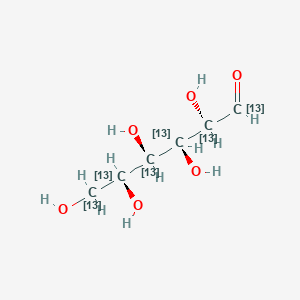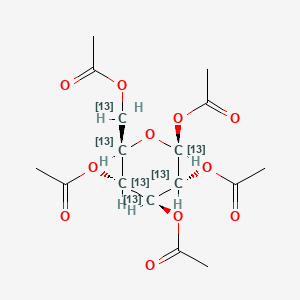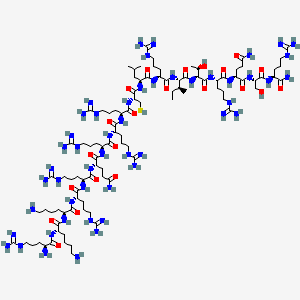
Dfbta
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DFBTA involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Nitration: The nitration of 4-((4-(difluoromethoxy)phenyl)thio)benzoic acid to introduce the nitro group.
Thioether Formation: The formation of the thioether linkage between the phenyl and benzoic acid moieties.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
DFBTA undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The difluoromethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include derivatives of this compound with modified functional groups, which can be used for further research and development .
Applications De Recherche Scientifique
DFBTA has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of ANO1 channels.
Biology: Investigated for its role in modulating cellular processes involving chloride channels.
Medicine: Explored for its potential as an analgesic for inflammatory pain.
Industry: Utilized in the development of new therapeutic agents targeting chloride channels
Mécanisme D'action
DFBTA exerts its effects by inhibiting the ANO1 channel, which is involved in various physiological processes, including fluid secretion, sensory perception, and smooth muscle contraction. By blocking this channel, this compound reduces the influx of chloride ions, thereby modulating cellular activities and providing analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
T16Ainh-A01: Another ANO1 inhibitor with similar inhibitory activity.
CaCCinh-A01: A compound that also targets calcium-activated chloride channels.
Uniqueness
DFBTA stands out due to its high potency, oral bioavailability, and minimal brain penetration, making it a promising candidate for therapeutic applications with reduced central nervous system side effects .
Propriétés
Formule moléculaire |
C18H10ClF2NO3S |
|---|---|
Poids moléculaire |
393.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2-[(2,5-difluorobenzoyl)amino]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C18H10ClF2NO3S/c19-10-3-1-9(2-4-10)13-8-26-17(15(13)18(24)25)22-16(23)12-7-11(20)5-6-14(12)21/h1-8H,(H,22,23)(H,24,25) |
Clé InChI |
RZXHOVMOLRFUCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CSC(=C2C(=O)O)NC(=O)C3=C(C=CC(=C3)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12396161.png)
![disodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate](/img/structure/B12396166.png)








![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)



